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Compound of Interest

Compound Name:
5-Chloro-N,2-dimethylaniline

hydrochloride

CAS No.: 1187386-18-0

Cat. No.: B1462899

Get Quote

Technical Synthesis Guide: 5-Chloro-N,2-dimethylaniline Hydrochloride

Part 1: Executive Summary & Strategic Analysis
Target Molecule: 5-Chloro-N,2-dimethylaniline Hydrochloride Synonyms: 5-Chloro-2-methyl-

N-methylaniline HCl; N-Methyl-5-chloro-o-toluidine HCl. CAS Registry Number: 1187386-18-0

(HCl salt); 1456-54-6 (Free base).[1] Molecular Formula:

Molecular Weight: 206.11 g/mol (Salt); 169.65 g/mol (Free Base).

Application Context: This compound serves as a critical "building block" intermediate in the

synthesis of veterinary anti-coccidial drugs (e.g., Toltrazuril analogs) and specialized

agrochemicals. The presence of the ortho-methyl group and meta-chlorine atom imparts unique

steric and electronic properties, making the amine nucleophilicity tunable yet prone to over-

alkylation if not strictly controlled.

Synthesis Strategy: The primary challenge in synthesizing secondary anilines (N-

monoalkylation) is preventing the formation of the tertiary amine (N,N-dialkylation) or
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quaternary ammonium salt. This guide presents a High-Selectivity Methylation Protocol using

Dimethyl Sulfate (DMS) under strict temperature control, followed by a Reductive Amination

alternative for green-chemistry compliance.

Part 2: Retrosynthetic Analysis & Pathway Design
The most logical disconnection reveals 5-Chloro-2-methylaniline (5-Chloro-o-toluidine) as the

starting material.

Bond Disconnection: N-C bond (N-Methyl group).

Precursor: 5-Chloro-2-methylaniline (CAS: 95-79-4).

Reagent: Methylating agent (Dimethyl Sulfate or Formaldehyde/Reducing Agent).

Target:
5-Chloro-N,2-dimethylaniline HCl

Free Base:
5-Chloro-N,2-dimethylaniline

HCl/Ethanol

Starting Material:
5-Chloro-2-methylaniline

(CAS 95-79-4)
C-N Disconnection

Reagents:
Dimethyl Sulfate (DMS)

or Formaldehyde/H2

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown showing the primary disconnection at the secondary

amine.

Part 3: Detailed Experimental Protocols
Method A: Controlled Methylation via Dimethyl Sulfate
(Industrial Standard)
Rationale: This method offers the highest conversion rates and is scalable. The use of a

biphasic system with phase transfer principles (or simple aqueous/organic interface) allows for

precise stoichiometry control.
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Safety Warning: Dimethyl Sulfate (DMS) is a potent alkylating agent and suspected carcinogen.

Use essentially closed systems, full PPE, and concentrated ammonia for spill neutralization.

Reagents:

5-Chloro-2-methylaniline (1.0 eq)

Dimethyl Sulfate (1.1 eq)

Sodium Hydroxide (30% aq.[2][3] solution)

Toluene (Solvent)

Conc. HCl (37%) & Ethanol (for salt formation)

Step-by-Step Protocol:

Preparation of Reaction Matrix:

In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, charge 5-Chloro-2-methylaniline (141.6 g, 1.0 mol) and Water (300 mL).

Cool the suspension to 0–5°C using an ice-salt bath. Critical Process Parameter (CPP):

Temperature must remain <10°C to suppress di-methylation.

Methylation (The Kinetic Control Phase):

Begin dropwise addition of Dimethyl Sulfate (138.7 g, 1.1 mol).

Maintain internal temperature between 5–10°C. Addition should take ~60–90 minutes.

Mechanism:[2][3][4][5][6][7] The aniline nitrogen attacks the methyl group of DMS via

. The low temperature reduces the kinetic energy available for the secondary amine
product to compete for the remaining DMS.

Basification & Neutralization:

After DMS addition, stir at 10°C for 1 hour.
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Slowly add 30% NaOH solution (approx. 1.5 mol) to adjust pH to >10. This neutralizes the

methyl sulfuric acid byproduct and liberates the free amine.

Allow the mixture to warm to room temperature (25°C) and stir for 2 hours to destroy

excess DMS.

Workup & Purification:

Extract the aqueous mixture with Toluene (2 x 200 mL).

Wash the combined organic layers with water (2 x 100 mL) and Brine (100 mL).

Dry over anhydrous

.[4]

Purification: Distill the toluene solution under reduced pressure. The mono-methylated

product boils at approx. 125–130°C at 10 mmHg (estimated).

Yield Expectation: 85–90% of free base.

Salt Formation (Hydrochlorination):

Dissolve the purified free base oil in Absolute Ethanol (3 volumes).

Cool to 0°C. slowly add Conc. HCl (1.1 eq) or bubble anhydrous HCl gas.

A white to off-white precipitate will form.[3]

Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Method B: Reductive Amination (Green Alternative)
Rationale: Avoids carcinogenic DMS. Uses Formaldehyde and a reducing agent.[8]

Reagents:

5-Chloro-2-methylaniline (1.0 eq)
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Paraformaldehyde (1.05 eq) or Formalin (37%)

Sodium Borohydride (

) or

/Pd-C

Methanol (Solvent)[8]

Protocol:

Dissolve 5-Chloro-2-methylaniline in Methanol.

Add Paraformaldehyde (1.05 eq) and stir at room temperature for 2 hours to form the Imine

(Schiff base) intermediate.

Cool to 0°C and add

(0.6 eq) portion-wise.

Note: Alternatively, hydrogenate at 3 bar

using 5% Pd/C catalyst.

Quench with water, extract with Ethyl Acetate, and proceed to salt formation as in Method A.

Part 4: Process Control & Troubleshooting
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Parameter Specification Impact of Deviation

Temperature (Methylation) < 10°C
>15°C: Increases N,N-dimethyl

(tertiary) impurity > 5%.

Stoichiometry (DMS) 1.05 – 1.10 eq

>1.2 eq: Promotes over-

methylation. <1.0 eq: Low

yield, residual starting material.

pH (Workup) > 10

< 9: Incomplete liberation of

free base; loss of yield to

aqueous phase.

Salt Formation Temp 0 – 5°C
> 20°C: Product may remain

soluble; lower recovery yield.

Part 5: Analytical Validation
To ensure the integrity of the synthesized product, the following analytical criteria must be met:

H-NMR (

or

):

Diagnostic singlet for N-Methyl group at

ppm (integrating to 3H).

Singlet for Aryl-Methyl at

ppm.

Aromatic protons (3H) showing 1,2,4-substitution pattern (d, d, s).

HPLC Purity:

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (Phosphate buffer pH 3.0).
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Target Purity: > 98.5%.

Impurity Marker: Check for 5-chloro-2-methylaniline (Starting material) and N,N-dimethyl

analog.

Part 6: Visualization of the Pathway
Start: 5-Chloro-2-methylaniline

(Solvent: Water/Toluene)

Step 1: Methylation
Reagent: Dimethyl Sulfate (1.1 eq)

Temp: <10°C

 Activation 

Step 2: Basification
Reagent: 30% NaOH

Target: pH > 10

 Quench & Liberate Base 

Impurity Risk:
N,N-Dimethyl analog

High Temp (>15°C)

Step 3: Phase Separation
& Distillation

 Purification 

Step 4: Salt Formation
Reagent: HCl / Ethanol

 Acidification 

Final Product:
5-Chloro-N,2-dimethylaniline HCl

 Crystallization 

Click to download full resolution via product page

Figure 2: Process flow diagram illustrating the critical control points for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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